molecular formula C10H9ClO B8725817 (E)-2-methyl-3-phenylacryloyl chloride

(E)-2-methyl-3-phenylacryloyl chloride

Cat. No. B8725817
M. Wt: 180.63 g/mol
InChI Key: XHIRBFXXIZZLNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06531611B2

Procedure details

α-methylcinnamic acid (45 g) and thionyl chloride (50 g) was stirred at 20-30° C. After 5 min, 0.3 ml of DMF was added and kept stirring at 20-30° C. for 1 hour to give crude of α-methylcinnamoyl chloride (solution A)
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[CH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[C:3](O)=[O:4].S(Cl)([Cl:15])=O>CN(C=O)C>[CH3:1][C:2](=[CH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[C:3]([Cl:15])=[O:4]

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
CC(C(=O)O)=CC1=CC=CC=C1
Name
Quantity
50 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0.3 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 (± 5) °C
Stirring
Type
CUSTOM
Details
kept stirring at 20-30° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC(C(=O)Cl)=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.